2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Overview
Description
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound with the molecular formula C14H21N3O5S and a molecular weight of 343.4 g/mol. This compound is notable for its diverse applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy and piperazino groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is used in various fields of scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid can be compared with other nicotinic acid derivatives and sulfonyl-containing compounds. Similar compounds include:
- 2-Ethoxy-5-[(4-methylpiperazino)sulfonyl]nicotinic acid
- 2-Ethoxy-5-[(4-phenylpiperazino)sulfonyl]nicotinic acid
- 2-Ethoxy-5-[(4-isopropylpiperazino)sulfonyl]nicotinic acid
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRIWLRXFJTJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405390 | |
Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247582-73-6 | |
Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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